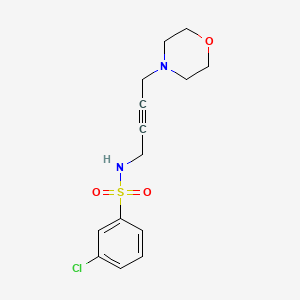
3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent pharmacological effects. It was first synthesized by a team of researchers at Pfizer in 2009, and since then, it has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mecanismo De Acción
3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide exerts its pharmacological effects through its interaction with the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a range of physiological effects. The exact mechanism of action is not fully understood, but it is believed to involve the modulation of various neurotransmitters and ion channels.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce analgesia, sedation, and hypothermia in animal models. It has also been shown to have anticonvulsant and anxiolytic effects. Additionally, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has several advantages for use in lab experiments. It is a potent synthetic cannabinoid that can be used to study the endocannabinoid system and its role in various physiological processes. It is also relatively easy to synthesize, making it readily available for use in research. However, it is important to note that this compound is a Schedule I controlled substance in several countries, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research involving 3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide. One area of interest is the development of new synthetic cannabinoids that are more selective for the CB1 and CB2 receptors. Another area of interest is the development of new therapeutic agents that target the endocannabinoid system for the treatment of various diseases and disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in clinical settings.
Métodos De Síntesis
3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methoxyacetamide and 4-(trifluoromethoxy)benzaldehyde to form 2-methoxy-N-(4-(trifluoromethoxy)phenyl)acetamide. This compound is then reacted with 2-(4-bromo-2,5-dimethoxyphenyl)-1H-benzimidazole-5-carboxylic acid to form the final product, this compound.
Aplicaciones Científicas De Investigación
3-(2-methoxyacetamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to activate the CB1 and CB2 receptors, which are the two primary receptors of the endocannabinoid system. This activation leads to a range of physiological effects, including analgesia, sedation, and hypothermia.
Propiedades
IUPAC Name |
3-[(2-methoxyacetyl)amino]-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c1-27-10-15(25)24-16-13-4-2-3-5-14(13)28-17(16)18(26)23-11-6-8-12(9-7-11)29-19(20,21)22/h2-9H,10H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGBVMLYRRLCAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2533633.png)

![1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane](/img/structure/B2533635.png)




![Methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate](/img/structure/B2533641.png)
![N-(2-ethoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2533643.png)


